molecular formula C17H19FN2OS B2646137 (3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1797545-62-0

(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No. B2646137
CAS RN: 1797545-62-0
M. Wt: 318.41
InChI Key: JLQJDMQYGTXHSK-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FAMTM and is synthesized through a specific method that involves several steps.

Scientific Research Applications

Photolysis and Derivative Analysis

Research has demonstrated the photolysis of aryl azides with electron-withdrawing substituents leading to the synthesis of azepines and other derivatives. The study by Purvis et al. (1984) detailed the photolysis of ortho-substituted aryl azides in methanol–tetrahydrofuran solution, producing polymeric products, amines, or mixtures of isomeric azepines under various conditions. This work suggests potential applications of such compounds in the development of novel organic materials with specific electronic properties. Read more.

Antitumor and Antibacterial Agents

Hayakawa et al. (2004) described a hit-to-lead program that synthesized highly potent derivatives of benzofuran-2-carboxylic acid ethyl ester, exhibiting selective cytotoxicity against tumorigenic cell lines. This underscores the potential of specific derivatives in cancer research and therapy. Similarly, Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine, displaying significant antibacterial activity against human pathogenic bacteria, highlighting the potential of such compounds in developing new antibacterial agents. Read more about antitumor agents and antibacterial activity.

Antioxidant Properties

Çetinkaya et al. (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, evaluating their in vitro antioxidant activities. These studies revealed the significant antioxidant potential of these compounds, suggesting their applicability in combating oxidative stress-related diseases. Read more.

Molecular Docking and DFT Studies

FathimaShahana and Yardily (2020) conducted DFT calculation and molecular docking studies on novel thiazolyl and thiophenyl methanone derivatives. These studies aimed to understand the antiviral activity and pharmacokinetic behavior of such analogues, indicating their potential in drug discovery and development. Read more.

Luminescence and Electronic Properties

Wen et al. (2021) reported on a donor-acceptor molecule demonstrating delayed fluorescence and room-temperature phosphorescence. This study suggests applications in the development of organic electronic devices and sensors, showcasing the versatility of such compounds in material science. Read more.

properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c1-12-19-16(11-22-12)17(21)20-9-3-2-4-14(10-20)13-5-7-15(18)8-6-13/h5-8,11,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQJDMQYGTXHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone

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